molecular formula C11H16ClNO B13886117 N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride

N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride

Katalognummer: B13886117
Molekulargewicht: 213.70 g/mol
InChI-Schlüssel: AIUAGEHDCMJAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine and phenylethyl groups. One common method is the intramolecular cyclization of appropriate precursors. For example, the oxetane ring can be synthesized through intramolecular etherification or epoxide ring opening/ring closing reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives .

Wirkmechanismus

The mechanism of action of N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride is unique due to the presence of the phenylethyl group, which can influence its physicochemical properties and biological activities. This structural feature can enhance its interactions with biological targets and improve its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C11H16ClNO

Molekulargewicht

213.70 g/mol

IUPAC-Name

N-(1-phenylethyl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H

InChI-Schlüssel

AIUAGEHDCMJAMO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC2COC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.